Cas no 313545-31-2 ((4-Ethoxy-2-methylphenyl)boronic acid)
(4-Ethoxy-2-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Ethoxy-2-methylphenylboronic acid
- 4-Ethoxy-2-methylphenylboronic Acid (contains varying amounts of Anhydride)
- 4-Ethoxy-2-methylbenzeneboronic acid
- (4-ethoxy-2-methylphenyl)boronic acid
- Boronic acid,B-(4-ethoxy-2-methylphenyl)-
- 4-Ethoxy-2-methylbenzeneboronic Acid (contains varying amounts of Anhydride)
- DTXSID40584410
- MFCD04115659
- AB20348
- FT-0655521
- (4-ethoxy-2-methyl-phenyl)boronic acid;4-Ethoxy-2-methylphenylboronic acid
- J-515263
- CS-0020151
- 2-methyl-4-ethoxybenzene boronic acid
- AKOS004114102
- E1173
- SCHEMBL3316169
- MBEQXBKSJCOKJF-UHFFFAOYSA-N
- 4-ETHOXY-2-METHYLPHENYLBORONICACID
- PS-9575
- B-(4-Ethoxy-2-methylphenyl)boronic acid
- B-(4-Ethoxy-2-methylphenyl)boronicacid
- 313545-31-2
- A820811
- DB-028856
- (4-Ethoxy-2-methylphenyl)boronic acid
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- MDL: MFCD04115659
- Inchi: 1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3
- InChI Key: MBEQXBKSJCOKJF-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(B(O)O)=C(C)C=1
Computed Properties
- Exact Mass: 180.09600
- Monoisotopic Mass: 180.0957744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Density: 1.11
- Melting Point: 163-168 °C (lit.)
- Boiling Point: 338.3°Cat760mmHg
- Flash Point: 158.4°C
- Refractive Index: 1.516
- PSA: 49.69000
- LogP: 0.07350
(4-Ethoxy-2-methylphenyl)boronic acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
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Hazardous Material Identification:
- Storage Condition:Store long-term at 2-8°C
(4-Ethoxy-2-methylphenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-Ethoxy-2-methylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138658-1g |
(4-Ethoxy-2-methylphenyl)boronic acid |
313545-31-2 | ≥98% | 1g |
¥100.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138658-5g |
(4-Ethoxy-2-methylphenyl)boronic acid |
313545-31-2 | ≥98% | 5g |
¥380.90 | 2023-09-03 | |
| Alichem | A019063981-250mg |
4-Ethoxy-2-methylphenylboronic acid |
313545-31-2 | 98% | 250mg |
$680.00 | 2023-09-02 | |
| Alichem | A019063981-500mg |
4-Ethoxy-2-methylphenylboronic acid |
313545-31-2 | 98% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A019063981-1g |
4-Ethoxy-2-methylphenylboronic acid |
313545-31-2 | 98% | 1g |
$1685.00 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027948-1g |
(4-Ethoxy-2-methylphenyl)boronic acid |
313545-31-2 | 98% | 1g |
¥74 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027948-5g |
(4-Ethoxy-2-methylphenyl)boronic acid |
313545-31-2 | 98% | 5g |
¥2898 | 2024-05-24 | |
| TRC | E894893-100mg |
4-Ethoxy-2-methylphenylboronic acid |
313545-31-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E894893-250mg |
4-Ethoxy-2-methylphenylboronic acid |
313545-31-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E894893-500mg |
4-Ethoxy-2-methylphenylboronic acid |
313545-31-2 | 500mg |
$87.00 | 2023-05-18 |
(4-Ethoxy-2-methylphenyl)boronic acid Suppliers
(4-Ethoxy-2-methylphenyl)boronic acid Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (4-Ethoxy-2-methylphenyl)boronic acid
Introduction to (4-Ethoxy-2-methylphenyl)boronic Acid (CAS No: 313545-31-2)
(4-Ethoxy-2-methylphenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 313545-31-2, is a boronic acid derivative with a unique structural configuration that makes it highly valuable in various chemical syntheses and biological applications. Boronic acids are known for their ability to form stable complexes with diols, a property that has been leveraged in the development of innovative drug delivery systems and catalytic processes.
The structural framework of (4-Ethoxy-2-methylphenyl)boronic acid consists of a phenyl ring substituted with an ethoxy group at the 4-position and a methyl group at the 2-position. This arrangement not only contributes to its distinct chemical properties but also enhances its reactivity in various biochemical pathways. The presence of the boronic acid functional group (-B(OH)₂) at the core of the molecule allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules, including pharmaceutical intermediates.
In recent years, there has been a surge in research focused on the applications of boronic acid derivatives in medicinal chemistry. One of the most notable areas of interest is their role as inhibitors in enzyme-catalyzed reactions. For instance, studies have demonstrated that derivatives of (4-Ethoxy-2-methylphenyl)boronic acid can effectively inhibit enzymes such as carbonic anhydrase, which is implicated in various metabolic disorders. The ability of these compounds to bind tightly to enzyme active sites without causing significant off-target effects makes them promising candidates for drug development.
The pharmaceutical industry has also explored the potential of (4-Ethoxy-2-methylphenyl)boronic acid in the development of targeted drug therapies. Boron-containing compounds have shown promise in the treatment of certain types of cancer due to their ability to selectively target rapidly dividing cells. Research has indicated that when incorporated into drug molecules, boronic acid derivatives can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability. Additionally, these compounds have been investigated for their antimicrobial properties, offering a new frontier in combating drug-resistant pathogens.
Beyond pharmaceutical applications, (4-Ethoxy-2-methylphenyl)boronic acid finds utility in materials science, particularly in the development of advanced polymers and coatings. The boronic acid group's ability to form covalent bonds with other functional groups allows for the creation of hybrid materials with enhanced mechanical and thermal properties. These materials are being explored for use in electronics, aerospace, and automotive industries, where high-performance components are essential.
The synthesis of (4-Ethoxy-2-methylphenyl)boronic acid is another area where significant advancements have been made. Modern synthetic methodologies have enabled researchers to produce this compound with high purity and yield, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have streamlined the process, allowing for greater flexibility in modifying its structure for specific applications.
In conclusion, (4-Ethoxy-2-methylphenyl)boronic acid (CAS No: 313545-31-2) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in pharmaceutical research, materials science, and beyond. As ongoing research continues to uncover new uses for this compound, its importance is likely to grow even further, driving innovation and discovery in various fields.
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